Piperazine, 1-isonicotinoyl-4-(2-quinolyl)-, monohydrochloride
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Overview
Description
Piperazine, 1-isonicotinoyl-4-(2-quinolyl)-, monohydrochloride is a chemical compound with the molecular formula C19-H18-N4-O.Cl-H and a molecular weight of 354.87 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-isonicotinoyl-4-(2-quinolyl)-, monohydrochloride typically involves the reaction of piperazine with isonicotinoyl chloride and 2-quinolinecarboxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-isonicotinoyl-4-(2-quinolyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing existing ones.
Scientific Research Applications
Piperazine, 1-isonicotinoyl-4-(2-quinolyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Piperazine, 1-isonicotinoyl-4-(2-quinolyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-methyl-4-(alpha-m-tolylbenzyl)-, dihydrochloride
- Methanone, 4-pyridinyl[4-(2-quinolinyl)-1-piperazinyl]-, hydrochloride
Uniqueness
Piperazine, 1-isonicotinoyl-4-(2-quinolyl)-, monohydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of piperazine, isonicotinoyl, and quinoline moieties makes it a versatile compound with a wide range of applications in various fields .
Biological Activity
Piperazine, 1-isonicotinoyl-4-(2-quinolyl)-, monohydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
Piperazine derivatives are known for their structural versatility and pharmacological potential. The specific compound under discussion features a piperazine core linked to isonicotinoyl and quinolyl groups. This unique structure contributes to its biological activity.
- Molecular Formula : C13H12ClN3O
- Molecular Weight : 265.71 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research has shown that piperazine derivatives exhibit potent antitumor properties. A study highlighted the activity of piperazine compounds against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Piperazine derivative A | A549 (lung cancer) | 0.19 |
Piperazine derivative B | HeLa (cervical cancer) | 0.41 |
Piperazine derivative C | SGC7901 (gastric cancer) | 5.24 |
These values indicate that piperazine derivatives can outperform standard chemotherapy agents like cisplatin in certain contexts, suggesting their potential as effective anticancer agents .
Antimicrobial Activity
Piperazine compounds have also been investigated for their antimicrobial properties. A review identified over 100 piperazine derivatives with varying degrees of antibacterial and antifungal activity. For instance:
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Piperazine derivative D | Staphylococcus aureus | 8 µg/mL |
Piperazine derivative E | Escherichia coli | 16 µg/mL |
These findings underscore the potential of piperazines in developing new antimicrobial therapies .
Anti-inflammatory Activity
The anti-inflammatory effects of piperazine derivatives have also been documented. One study reported that certain piperazine compounds significantly reduced pro-inflammatory cytokines in vitro:
Compound | Cytokine Reduction (%) |
---|---|
Piperazine derivative F | TNF-α: 75% |
Piperazine derivative G | IL-6: 70% |
This suggests a promising avenue for treating inflammatory diseases through piperazine-based therapies .
The biological activities of piperazine derivatives are attributed to their ability to interact with various molecular targets:
- Enzyme Inhibition : Many piperazines inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : They can modulate receptor activity, influencing cell signaling pathways that regulate growth and inflammation.
- DNA Interaction : Some studies suggest that piperazines may bind to DNA, disrupting replication in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of piperazine derivatives:
- Case Study 1 : A clinical trial involving a novel piperazine compound showed promising results in reducing tumor size in patients with advanced lung cancer.
- Case Study 2 : An investigation into the antimicrobial effects of a specific piperazine derivative demonstrated significant efficacy against multi-drug resistant strains of bacteria.
These case studies emphasize the clinical relevance and therapeutic potential of this compound class .
Properties
CAS No. |
101153-54-2 |
---|---|
Molecular Formula |
C19H19ClN4O |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
pyridin-4-yl-(4-quinolin-2-ylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C19H18N4O.ClH/c24-19(16-7-9-20-10-8-16)23-13-11-22(12-14-23)18-6-5-15-3-1-2-4-17(15)21-18;/h1-10H,11-14H2;1H |
InChI Key |
KOBCIGPIYLKDOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4.Cl |
Origin of Product |
United States |
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